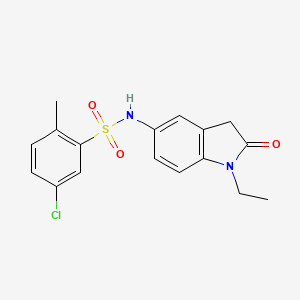
4-(Hydroxymethyl)-3-methyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Polymer Application
A novel synthesis method for 4-[(prop-2-en-1-yloxy)methyl]-1,3-dioxolan-2-one (AGC) was developed from 4-(hydroxymethyl)-1,3-dioxolan-2-one, leading to the creation of dicyclocarbonates through UV thiol–ene coupling. These dicyclocarbonates were utilized, without purification, in the synthesis of isocyanate-free polyhydroxyurethanes via step-growth polyaddition, showcasing a potential application in polymer chemistry. The resultant polyhydroxyurethanes exhibited varying glass transition temperatures and molecular weights, indicating their suitability for diverse material science applications (Benyahya et al., 2011).
Analytical Chemistry and Lignin Analysis
4-(Hydroxymethyl)-3-methyloxolan-2-one, as part of derivative compounds, has been implicated in the enhancement of analytical techniques, such as quantitative 31P NMR analysis, to precisely determine the phenolic moieties within lignins. This advancement allows for improved resolution and understanding of lignin composition, crucial for biomass research and the development of renewable materials (Granata & Argyropoulos, 1995).
Perfume and Herbicide Chemistry
The synthesis of 4-methacryloyloxymethyl-1,3-dioxolanes with substitutions by perfume and herbicide aldehyde residues was achieved through acetalization or transacetalization processes. The study of the rate of hydrolysis of these compounds depending on their substituents provides valuable insights into the stability and reactivity of fragrance and herbicide components, showcasing the chemical's role in developing new agricultural and consumer products (Kamogawa et al., 1981).
Orientations Futures
Propriétés
IUPAC Name |
4-(hydroxymethyl)-3-methyloxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-5(2-7)3-9-6(4)8/h4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSXTVMBZVLXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(COC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

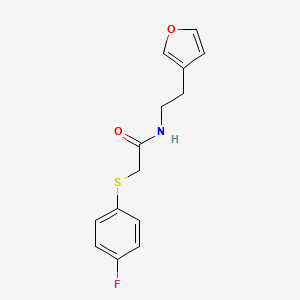
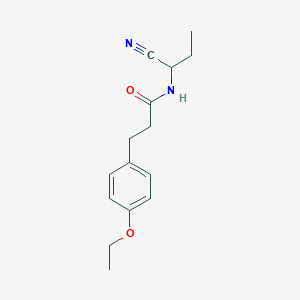
![2-[2-(2-Furyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2990309.png)
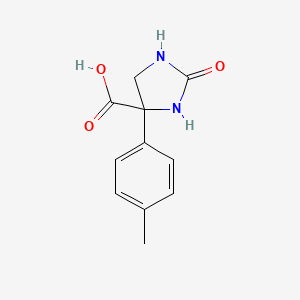
![N-[(2S,3S)-2-(2-Methylpyrazol-3-yl)oxolan-3-yl]prop-2-enamide](/img/structure/B2990313.png)


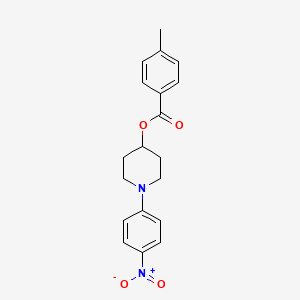
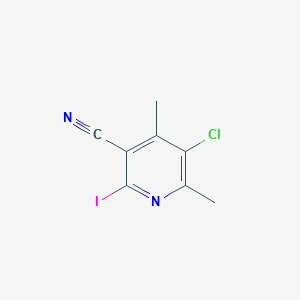
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(4-nitrophenyl)acetamide](/img/structure/B2990321.png)
![4-chloro-2-({[2-(1H-indol-3-yl)ethyl]imino}methyl)benzenol](/img/structure/B2990323.png)

![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2990326.png)
